3-(2-furyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide
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Overview
Description
3-(2-furyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole ring substituted with a furyl group and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-furyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a furyl-substituted hydrazine with a suitable β-keto ester to form the pyrazole ring. This intermediate can then be further reacted with a pyrrole derivative under appropriate conditions to yield the final product. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
3-(2-furyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furyl and pyrrole rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole, furyl, and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furyl and pyrrole oxides, while reduction could produce hydrogenated pyrazole derivatives.
Scientific Research Applications
3-(2-furyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-furyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(2-furyl)-1H-pyrazole-5-carboxylate: A related compound with similar structural features but different functional groups.
Ethyl 3-(1H-pyrrol-1-yl)propanoate: Another compound with a pyrrole moiety, used in similar applications.
3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylate: Shares the pyrazole and furyl groups but differs in the substitution pattern.
Uniqueness
3-(2-furyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C14H14N4O2 |
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Molecular Weight |
270.29 g/mol |
IUPAC Name |
5-(furan-2-yl)-N-(2-pyrrol-1-ylethyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H14N4O2/c19-14(15-5-8-18-6-1-2-7-18)12-10-11(16-17-12)13-4-3-9-20-13/h1-4,6-7,9-10H,5,8H2,(H,15,19)(H,16,17) |
InChI Key |
NJAYFOGKBSDMER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CCNC(=O)C2=NNC(=C2)C3=CC=CO3 |
Origin of Product |
United States |
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